![molecular formula C8H6F5NO B15306919 [6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
[6-(Pentafluoroethyl)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Pentafluoroethyl)pyridin-2-yl]methanol is a fluorinated pyridine derivative. The presence of the pentafluoroethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentafluoroethyl)pyridin-2-yl]methanol typically involves the introduction of the pentafluoroethyl group to a pyridine ring, followed by the reduction of the resulting intermediate to yield the methanol derivative. One common method involves the reaction of 2-chloropyridine with pentafluoroethyl iodide in the presence of a base, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of [6-(Pentafluoroethyl)pyridin-2-yl]aldehyde or [6-(Pentafluoroethyl)pyridin-2-yl]carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: [6-(Pentafluoroethyl)pyridin-2-yl]methanol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s stability and lipophilicity make it a candidate for use in biological studies, particularly in the development of fluorinated probes and imaging agents.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their metabolic stability and ability to interact with biological targets. This compound may be explored for its potential in drug development.
Industry: In the agrochemical industry, fluorinated compounds are used to develop pesticides and herbicides with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of [6-(Pentafluoroethyl)pyridin-2-yl]methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The pentafluoroethyl group can enhance binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
[2-(Pentafluoroethyl)pyridine]: Similar structure but lacks the methanol group.
[6-(Trifluoromethyl)pyridin-2-yl]methanol: Contains a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness: [6-(Pentafluoroethyl)pyridin-2-yl]methanol is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired.
Properties
Molecular Formula |
C8H6F5NO |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-3,15H,4H2 |
InChI Key |
IQVGOXFUODMNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


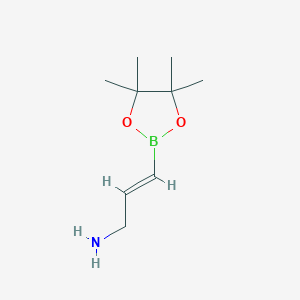
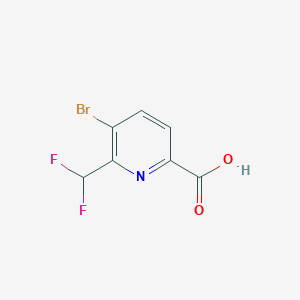


![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
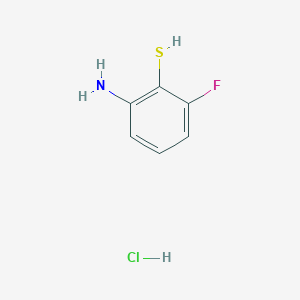
![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)

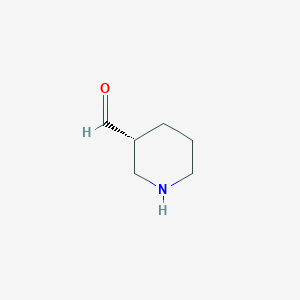

![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
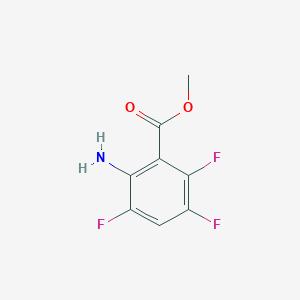
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
